molecular formula C21H23N3O3 B2535256 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide CAS No. 2034585-30-1

5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide

Cat. No. B2535256
CAS RN: 2034585-30-1
M. Wt: 365.433
InChI Key: AHSTUQDPQRTKII-UHFFFAOYSA-N
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Description

The compound “5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide” is a complex organic molecule that contains several functional groups, including a pyrrolidinone, a pyridine, and an amide . These functional groups suggest that the compound may have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving the formation of the pyrrolidinone and pyridine rings, followed by the introduction of the amide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidinone and pyridine rings are likely to contribute significantly to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound is likely to be influenced by the presence of the pyrrolidinone, pyridine, and amide functional groups. These groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the pyrrolidinone, pyridine, and amide functional groups. These groups can affect properties such as solubility, melting point, and acidity .

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis of novel 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives as potential antibacterial drugs. These compounds, which share structural similarities with the compound of interest, were tested against various gram-positive and gram-negative bacteria, showing moderate to good activity (Devi et al., 2018).

Antimicrobial Activity

Another research effort involved the synthesis of dihydropyridine derivatives derived from 3-aryl-2-isobutanoyl-N-phenyl-acrylamide and 4-methyl-3-oxo-N-phenyl-pentanamide, evaluated for their antimicrobial activities. These derivatives underscore the potential of pyridine-containing compounds in developing treatments targeting microbial infections (Joshi, 2015).

Analysis of Biological Activities

Research on sesquiterpene pyridine alkaloids, which are highly oxygenated sesquiterpenoids, highlighted their significant biological activities, including the analysis of characteristic product ions formed through specific reactions, indicating a methodological application in the study of complex organic compounds (Cai et al., 2015).

Medicinal Chemistry Applications

Investigations into new series of pyridine and fused pyridine derivatives have been conducted, focusing on the synthesis and potential applications of these compounds in medicinal chemistry. Such studies often aim to discover novel therapeutic agents with specific inhibitory actions against biological targets, demonstrating the versatility of pyridine derivatives in drug development (Al-Issa, 2012).

properties

IUPAC Name

5-oxo-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-19(17-6-2-1-3-7-17)8-4-9-20(26)23-14-16-12-18(15-22-13-16)24-11-5-10-21(24)27/h1-3,6-7,12-13,15H,4-5,8-11,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSTUQDPQRTKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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